Scientific Field: Biochemistry and Pharmacology
Application Summary: This compound has been designed and synthesized as a potential inhibitor of vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) receptor tyrosine kinases.
Methods of Application: The compound was tested for its inhibitory activity against isolated VEGF-R2 (Flk-1/KDR), FGF-R, and PDGF-R tyrosine kinases.
Results/Outcomes: Some of the compounds were found to inhibit the tyrosine kinase activity associated with these receptors with IC50 values at the nanomolar level. Specific and potent inhibition of cell growth was observed for some of these compounds.
SU-5402 is a chemical compound recognized for its potent and selective inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1. Its chemical name is 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid, with a molecular formula of C17H16N2O3 and a molecular weight of approximately 296.32 g/mol. The compound is primarily used in research settings to explore its effects on various biological pathways and cellular processes .
SU-5402 functions as a tyrosine kinase inhibitor, specifically targeting the tyrosine kinase domains of vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta. The inhibition occurs at low micromolar concentrations, with half-maximal inhibitory concentration (IC50) values reported as follows:
The biological activity of SU-5402 extends beyond mere inhibition of receptor activity. It has been shown to:
SU-5402 is utilized in various research applications including:
Interaction studies involving SU-5402 have demonstrated its capability to modulate various signaling pathways associated with cancer and developmental biology. Notably, it has been shown to interact with:
Several compounds share structural or functional similarities with SU-5402. Below is a comparison highlighting their unique features:
Compound Name | Type | Key Features |
---|---|---|
SU-5402 | Tyrosine Kinase Inhibitor | Selective for VEGFR2 and FGFR1; anticancer properties |
SU-6668 | Tyrosine Kinase Inhibitor | Inhibits multiple receptors including VEGFR; broader spectrum |
PD173074 | Tyrosine Kinase Inhibitor | Selective for fibroblast growth factor receptor; used in cancer research |
AZD4547 | Tyrosine Kinase Inhibitor | Selective for fibroblast growth factor receptor; clinical trials for cancer therapy |
Sorafenib | Multi-Kinase Inhibitor | Targets RAF kinases and VEGFR; approved for clinical use in certain cancers |
SU-5402 stands out due to its specificity towards vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1, making it particularly valuable for targeted research in angiogenesis and developmental biology .